2-(3-Methylphenyl)-1,3-dithiane
Description
2-(3-Methylphenyl)-1,3-dithiane is a six-membered heterocyclic compound featuring a 1,3-dithiane core substituted with a 3-methylphenyl group at the 2-position. This structure positions the methyl group in the meta position on the aromatic ring, influencing electronic and steric properties. The 1,3-dithiane moiety is widely utilized in organic synthesis as a carbonyl-protecting group and as a precursor for methylene transformations via desulfurization .
Properties
CAS No. |
62381-20-8 |
|---|---|
Molecular Formula |
C11H14S2 |
Molecular Weight |
210.4g/mol |
IUPAC Name |
2-(3-methylphenyl)-1,3-dithiane |
InChI |
InChI=1S/C11H14S2/c1-9-4-2-5-10(8-9)11-12-6-3-7-13-11/h2,4-5,8,11H,3,6-7H2,1H3 |
InChI Key |
FVANHAKOLFUSGV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C2SCCCS2 |
Canonical SMILES |
CC1=CC(=CC=C1)C2SCCCS2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Electronic and Steric Properties
*Calculated based on C${10}$H${12}$S$_2$; †Estimated from molecular formula.
Key Observations :
- Electron-withdrawing groups (e.g., nitro) increase the electrophilicity of the dithiane ring, facilitating desulfurization .
- Electron-donating groups (e.g., methyl, methoxy) stabilize the dithiane core, influencing oxidation pathways. For example, 2-(4-methoxyphenyl)-1,3-dithiane undergoes oxidation to sulfoxides with 88% yield and high diastereoselectivity .
- Steric bulk (e.g., adamantyl) affects crystallinity and intermolecular interactions. Adamantane-bearing derivatives form needle-like crystals and exhibit unique host-guest chemistry with cyclodextrins .
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